molecular formula C16H24N2 B11866995 N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine

N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine

Cat. No.: B11866995
M. Wt: 244.37 g/mol
InChI Key: ZIYZAFBHQILOID-UHFFFAOYSA-N
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Description

N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydrospiro[indene-1,4’-piperidine] with methylating agents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable and chromatography-free synthetic routes. These methods are designed to be cost-effective and environmentally friendly, often utilizing continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects. Detailed studies are ongoing to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

N,N,6-trimethylspiro[1,2-dihydroindene-3,4'-piperidine]-1-amine

InChI

InChI=1S/C16H24N2/c1-12-4-5-14-13(10-12)15(18(2)3)11-16(14)6-8-17-9-7-16/h4-5,10,15,17H,6-9,11H2,1-3H3

InChI Key

ZIYZAFBHQILOID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCNCC3)CC2N(C)C

Origin of Product

United States

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